Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Description
Structural Significance of the Pyrrolidine Scaffold in Bioactive Molecules
The pyrrolidine scaffold's structural significance in bioactive molecules derives from several key characteristics that collectively contribute to enhanced biological activity and selectivity. The saturated five-membered ring provides a rigid yet flexible framework that can accommodate various substituents while maintaining favorable pharmacokinetic properties. Research has demonstrated that the sp³-hybridized carbons of the pyrrolidine ring contribute to improved three-dimensional coverage compared to planar aromatic systems, thereby increasing the likelihood of specific protein-ligand interactions and reducing the potential for off-target effects.
The basicity and nucleophilicity of the pyrrolidine nitrogen atom represent fundamental aspects of its biological activity. As a secondary amine, the pyrrolidine nitrogen confers basicity to the scaffold, with substituents at various positions significantly affecting this property. Investigations have shown that charged substituents exert particularly strong effects on basicity, which in turn influences the compound's ability to interact with biological targets. The nucleophilic nature of the pyrrolidine nitrogen has led to its frequent functionalization, with studies indicating that 92 percent of all United States Food and Drug Administration approved pyrrolidine drugs are substituted at the nitrogen-1 position.
The contribution of the pyrrolidine scaffold to stereochemistry represents another crucial aspect of its significance in bioactive molecules. The ring's capacity to support multiple stereogenic centers allows for the generation of stereoisomers with distinct biological profiles, as demonstrated by various research programs targeting different therapeutic areas. The spatial orientation of substituents can be controlled through appropriate choice of synthetic strategies, enabling the development of compounds with specific conformational preferences and corresponding biological activities. This stereochemical control has proven particularly valuable in the development of selective enzyme inhibitors and receptor modulators.
Recent structure-activity relationship studies have revealed specific spatial dispositions of the pyrrolidine scaffold that enhance biological activity toward particular targets. For example, cis-4-trifluoromethyl substituents on the pyrrolidine scaffold promote pseudo-axial conformations that enable full agonism in both human and mouse G protein-coupled receptor 40. Similarly, 3-R-methylpyrrolidine derivatives have been shown to promote pure estrogen receptor alpha antagonist activity and selective estrogen receptor degrader properties for breast cancer treatment. These findings underscore the importance of precise stereochemical control in pyrrolidine-based drug design.
The incorporation of pyrrolidine scaffolds into complex molecular architectures has led to the development of compounds with enhanced biological activities and improved pharmacological profiles. Studies of spiro-pyrrolidine molecules have demonstrated that rigid conformations facilitate incorporation into biological macromolecules, including cholesterol derivatives that exhibit significant antimicrobial activity. The stereo- and regioselective synthesis of these compounds through one-pot three-component reactions has enabled the efficient preparation of single isomers with specific biological properties, further highlighting the structural versatility of the pyrrolidine scaffold.
Role of Fluorine Substitution in Modulating Electronic and Steric Properties
Fluorine substitution in organic molecules, particularly in pyrrolidine-based compounds, exerts profound effects on electronic and steric properties that significantly influence biological activity and chemical reactivity. The unique characteristics of fluorine, including its high electronegativity and small van der Waals radius, make it an invaluable tool for modulating molecular properties without introducing significant steric bulk. Research has demonstrated that the gradual substitution of hydrogen atoms by fluorine in alkyl groups results in increasingly pronounced electron-accepting properties, with fluorine-containing substituents exhibiting some of the most pronounced electron-accepting characteristics among all known compounds.
The electronic effects of fluorine substitution are primarily manifested through inductive effects, which arise from the highly polar carbon-fluorine bond. Studies have shown that the carbon-fluorine bond is the most polar among bonds between carbon and halogens, with the inductive effect playing the dominant role in fluorine's electronic influence. For trifluoromethyl groups, the inductive effect is somewhat smaller than for individual fluorine atoms, as evidenced by the observation that the dissociation constant of trifluoromethylacetic acid is smaller by a factor of 2.2 compared to fluoroacetic acid. This differential effect demonstrates the importance of considering both the number and arrangement of fluorine atoms when designing fluorinated compounds.
The influence of fluorine substitution on molecular conformation and stability has been extensively studied in pyrrolidine derivatives, revealing complex stereoelectronic effects that significantly impact conformational equilibria. Research on difluorinated pyrrolidines has shown that fluorine substitution induces generalized anomeric effects arising from nitrogen lone pair to carbon-fluorine antibonding orbital electron delocalization. These effects are particularly important in modulating the energetics of alpha-fluoro isomers and impart strong conformational biases that can be exploited for therapeutic applications. The conformational effects of fluorine substitution extend beyond simple steric considerations, encompassing complex electronic interactions that influence both molecular stability and biological activity.
Investigations of fluorine-containing substituents have revealed their capacity to serve as directing groups in electrophilic and nucleophilic substitution reactions involving aromatic rings. Correlations have been established between reaction rate constants and various sigma constants, providing quantitative measures of electronic effects. These relationships have proven valuable for predicting the reactivity of fluorinated compounds and designing synthetic strategies for their preparation. The directing influence of fluorine-containing substituents has been particularly useful in the synthesis of complex pyrrolidine derivatives where regioselective substitution is required.
The incorporation of fluorine atoms into pyrrolidine-based structures has been shown to enhance their applications as medicinal preparations, pesticides, and materials for thermostable polymers. The electronic nature of fluorine-containing substituents contributes to improved metabolic stability, enhanced binding affinity to biological targets, and modified pharmacokinetic properties. Recent advances in preparative methods for synthesizing compounds containing various perfluoroalkyl groups have expanded the toolkit available for incorporating fluorine into pyrrolidine scaffolds, enabling the exploration of previously inaccessible chemical space.
The specific case of 4-fluorophenyl substitution, as found in Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, represents an optimal balance between electronic modification and structural compatibility. The para-fluorine substitution pattern provides enhanced electron-withdrawing character without introducing excessive steric bulk, thereby maintaining favorable binding interactions while modulating electronic properties. This substitution pattern has been employed in numerous bioactive compounds where precise electronic tuning is required for optimal biological activity.
Stereochemical Considerations in (3S,4R)-Configured Pyrrolidine Derivatives
The stereochemical configuration of pyrrolidine derivatives represents a critical determinant of their biological activity, pharmacological properties, and synthetic utility. The (3S,4R)-configuration found in trans-3,4-disubstituted pyrrolidines has emerged as a particularly significant structural motif due to its prevalence in bioactive compounds and its capacity to provide precise spatial arrangement of functional groups. Research has demonstrated that the specific stereochemical arrangement of substituents on the pyrrolidine ring can dramatically influence binding affinity, selectivity, and functional activity at biological targets, making stereochemical control a paramount consideration in compound design.
The synthesis of (3S,4R)-configured pyrrolidine derivatives has been achieved through various stereoselective methodologies, with particular emphasis on approaches that provide high stereoselectivity and efficient access to the desired configuration. Studies have shown that trans-3,4-disubstituted pyrrolidines can be readily and stereoselectively synthesized through 3+2 cycloaddition reactions using specialized reagents and carefully controlled reaction conditions. These synthetic approaches have enabled the preparation of libraries of compounds with defined stereochemistry, facilitating structure-activity relationship studies and the identification of optimal configurations for specific biological targets.
The biological significance of the (3S,4R)-configuration has been demonstrated through numerous examples where this specific stereochemical arrangement provides superior activity compared to alternative configurations. Research on melanocortin-4 receptor ligands has revealed that (3S,4R)-pyrrolidine derivatives exhibit potent agonist activity with nanomolar binding affinity, while the corresponding (3R,4S)-isomers display antagonist behavior. Specifically, the (3S,4R)-compound demonstrated a binding constant of 1.0 nanomolar and an effective concentration for 50 percent response of 3.8 nanomolar, while its (3R,4S)-isomer exhibited a binding constant of 4.7 nanomolar and an inhibitory concentration for 50 percent response of 64 nanomolar. These dramatic differences in functional activity underscore the critical importance of stereochemical precision in pyrrolidine-based drug design.
The stereochemical preferences observed in (3S,4R)-configured pyrrolidine derivatives can be attributed to specific conformational arrangements that optimize interactions with biological targets. Crystallographic studies have revealed that these compounds adopt extended conformations that span multiple binding pockets of their target proteins, maximizing favorable interactions while minimizing unfavorable contacts. The trans-relationship between substituents at positions 3 and 4 provides optimal spatial separation, allowing for simultaneous engagement of distinct binding regions and enhanced selectivity compared to alternative stereochemical arrangements.
Structure-activity relationship studies have consistently demonstrated that the (3S,4R)-configuration provides advantages in terms of potency, selectivity, and pharmacological properties across diverse therapeutic areas. Research on antimalarial pyrrolidine derivatives has shown that compounds with the (3S,4R)-configuration exhibit superior activity against drug-resistant strains of Plasmodium falciparum, with some derivatives demonstrating 10-fold greater potency than established antimalarial agents against multidrug-resistant strains. The enhanced activity of these stereochemically defined compounds has been attributed to optimized interactions with their molecular targets and improved resistance to metabolic degradation.
The conformational analysis of (3S,4R)-pyrrolidine derivatives reveals complex relationships between stereochemistry, conformation, and biological activity. Computational studies have shown that the specific stereochemical arrangement influences ring puckering, which in turn affects the spatial positioning of substituents and their ability to interact with biological targets. The pyrrolidine ring's capacity for pseudorotation allows (3S,4R)-configured derivatives to access multiple conformational states, with the most bioactive conformations being stabilized through specific stereoelectronic effects and intramolecular interactions.
The development of synthetic methodologies for accessing (3S,4R)-pyrrolidine derivatives with high stereochemical purity has been a major focus of contemporary research. Asymmetric synthesis approaches utilizing chiral catalysts, chiral auxiliaries, and stereoselective cycloaddition reactions have been developed to provide efficient access to these valuable intermediates. The ability to control stereochemistry during synthesis enables the exploration of structure-activity relationships and the optimization of biological activity through systematic modification of substituent patterns while maintaining the beneficial (3S,4R)-configuration.
Properties
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNACWDXDQTQCQ-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate generally follows these key steps:
Formation of the Pyrrolidine Ring:
The pyrrolidine core is assembled via cyclization reactions. Typically, this involves reacting appropriate precursors such as amino acid derivatives or malonate esters with aldehydes or ketones under catalysis to induce ring closure.Introduction of the Benzyl Group:
The benzyl substituent is introduced through nucleophilic substitution or alkylation reactions on the nitrogen atom of the pyrrolidine ring. This step often uses benzyl halides or benzyl bromide as alkylating agents.Addition of the 4-Fluorophenyl Group:
The 4-fluorophenyl moiety is incorporated via Friedel-Crafts type acylation or related electrophilic aromatic substitution reactions, attaching the fluorophenyl group to the pyrrolidine ring at the 4-position.Esterification:
Finally, the carboxylate group is esterified with methanol under acidic conditions to form the methyl ester, completing the synthesis.
This sequence ensures the correct stereochemistry and substitution pattern, yielding the DL-(3S,4R) isomer mixture.
| Step Number | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino acid derivatives + aldehydes, catalysts | Pyrrolidine ring formation |
| 2 | Nucleophilic substitution | Benzyl halide (e.g., benzyl bromide), base | Benzyl group attached to nitrogen |
| 3 | Electrophilic aromatic substitution | 4-fluorophenyl electrophile, Lewis acid catalyst | 4-Fluorophenyl group attached at C-4 |
| 4 | Esterification | Methanol, acid catalyst (e.g., HCl or H2SO4) | Formation of methyl ester functionality |
Industrial Production Methods
Industrial-scale synthesis optimizes these reactions for yield, purity, and efficiency, often employing:
Continuous Flow Reactors:
To improve reaction control and scalability, continuous flow systems are used, allowing precise temperature and reagent feed control.Advanced Purification Techniques:
Techniques such as crystallization, chromatography, and distillation are applied to isolate the desired stereoisomer and remove impurities.Catalyst Optimization:
Use of chiral catalysts (e.g., diphenylprolinol derivatives) enhances stereoselectivity and reaction rates.
Improved Process Insights from Patent Literature
A notable improved process, related to the preparation of intermediates structurally similar to the target compound, involves:
Stepwise Reaction of 3-(4-fluorophenyl)acrylaldehyde with Methyl 3-(methylamino)-3-oxopropanoate:
In the presence of a chiral diphenylprolinol-TMS catalyst and molecular sieves, this reaction forms an intermediate compound.Subsequent Reduction:
The intermediate is reduced using a reducing agent such as sodium borohydride combined with BF3·OEt2 at controlled low temperatures (~10 °C).Use of Dehydrating Agents:
Dehydrating agents are optionally added to drive the reaction toward cyclization and improve yields.Temperature Control:
The reaction mixture is stirred initially at 0 °C and then warmed to around 30 °C for optimal conversion.
This process enhances stereochemical purity and yield, crucial for pharmaceutical applications.
| Stage | Description | Conditions/Notes |
|---|---|---|
| (i) | Reaction of aldehyde with amido-malonate compound | Presence of diphenylprolinol-TMS catalyst, molecular sieves, 0 °C to 30 °C |
| (ii) | Isolation and purification of intermediate | Standard organic purification methods |
| (iii) | Reduction of intermediate | Sodium borohydride/BF3·OEt2, ~10 °C |
| (iv) | Isolation of final product | Crystallization or chromatography |
Chemical Reaction Analysis
The compound’s functional groups allow further chemical transformations:
Oxidation:
The ester or pyrrolidine ring can be oxidized to ketones or acids.Reduction:
Ester groups can be reduced to alcohols.Substitution:
Both benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitutions, enabling structural modifications.
These reactions are useful for derivatization and further functionalization in research and pharmaceutical development.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrrolidine Ring Formation | Cyclization of amino acid derivatives with aldehydes under catalysis | Amino acid derivatives, aldehydes, catalysts | Establishes core ring structure |
| Benzyl Group Introduction | Nucleophilic substitution on nitrogen with benzyl halides | Benzyl bromide, base | Attaches benzyl substituent |
| Fluorophenyl Group Addition | Electrophilic aromatic substitution or Friedel-Crafts acylation | 4-fluorophenyl electrophile, Lewis acid catalyst | Adds fluorophenyl at C-4 position |
| Esterification | Acid-catalyzed reaction with methanol to form methyl ester | Methanol, acid catalyst | Finalizes ester functionality |
| Improved Process (Patent) | Chiral catalyst-mediated condensation followed by reduction with sodium borohydride/BF3·OEt2 | Diphenylprolinol-TMS catalyst, molecular sieves, reducing agent | Enhanced stereoselectivity and yield |
Research Findings and Practical Considerations
The use of chiral organocatalysts such as diphenylprolinol-TMS is critical for stereoselective synthesis, ensuring the desired (3S,4R) stereochemistry predominates.
Molecular sieves and dehydrating agents improve reaction efficiency by removing water, which can otherwise inhibit cyclization.
Temperature control during both condensation and reduction steps is essential to maximize yield and stereochemical purity.
The reduction step using sodium borohydride/BF3·OEt2 is a mild and effective method to convert intermediates into the final alcohol or related functionalities before esterification.
Industrial processes adapt these lab-scale methods to continuous flow systems, improving scalability and reproducibility.
This detailed overview synthesizes current knowledge on the preparation of this compound, highlighting key synthetic steps, optimized industrial methods, and improved processes from patent literature, providing a comprehensive resource for researchers and practitioners in synthetic organic chemistry and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
Pain Management and Inflammation
The compound has shown promise in pain management, particularly as a TrkA kinase inhibitor. TrkA is a receptor that plays a crucial role in pain signaling pathways. Inhibiting this receptor can lead to effective pain relief without the side effects associated with traditional opioids and NSAIDs. Studies indicate that derivatives of this compound may be beneficial in treating chronic pain conditions, including neuropathic pain and inflammatory diseases .
Cancer Treatment
Research suggests that methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate may have applications in oncology. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent. The compound's structural features allow for interactions with key proteins involved in tumor growth and metastasis .
Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent modifications to enhance its pharmacological properties. Researchers have developed various synthetic routes that optimize yield and purity, which are crucial for pharmaceutical applications .
Derivative Compounds
Numerous derivatives of this compound have been synthesized to enhance its bioactivity and selectivity towards specific targets. These derivatives are being evaluated for their efficacy against various diseases, including neurodegenerative disorders and autoimmune conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against target kinases involved in disease pathways. For example, assays measuring the IC50 values against CK1δ (Casein Kinase 1 delta) indicate that certain analogs derived from this compound possess potent activity, suggesting a pathway for further drug development .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pain Management | TrkA kinase inhibition for chronic pain relief | Reduced reliance on opioids |
| Cancer Treatment | Inhibition of kinases involved in tumor growth | Targeted therapy options |
| Neurodegenerative Diseases | Potential use in managing symptoms related to neurodegeneration | Improved quality of life |
| Autoimmune Conditions | Modulation of inflammatory pathways | Reduced symptoms and disease progression |
Mechanism of Action
The mechanism of action of Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional analogs of Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can be categorized based on core ring modifications , substituent variations , and biological relevance . Below is a detailed analysis:
Structural Analogs with Pyrrolidine Cores
Key Observations :
- Stereochemistry : The (3S,4R) configuration distinguishes it from racemic mixtures (e.g., DL-trans-4-phenylpyrrolidine derivatives), which may exhibit reduced selectivity in chiral environments .
Piperidine-Based Analogs (Paroxetine Derivatives)
Key Observations :
- Functional Groups : The methyl ester in the target compound may serve as a prodrug moiety , whereas paroxetine’s methylenedioxy group is critical for SSRI activity .
Complex Pyrrolidine-Pyridine Hybrids
Key Observations :
- Hybrid Structures : The incorporation of pyridine and silyl ether groups increases steric bulk and may reduce metabolic stability compared to the simpler target compound .
Biological Activity
Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H20FNO2
- Molecular Weight : 313.37 g/mol
- CAS Number : 1628555-75-8
- Structure : The compound features a pyrrolidine core substituted with a benzyl group and a 4-fluorophenyl moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including:
- Anticancer Activity :
- Inhibition of Enzymes :
-
Neuroprotective Effects :
- Some research indicates that compounds with similar structures may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The presence of the benzyl and fluorophenyl groups may enhance the compound's ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating various pyrrolidine derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited moderate to strong cytotoxicity, particularly against breast and lung cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through the activation of caspase pathways .
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that the compound could inhibit specific kinases implicated in cancer signaling pathways. This inhibition was characterized by IC50 values indicating effective potency at low concentrations, suggesting a promising therapeutic index for further development .
Q & A
Q. What are the critical steps for synthesizing Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate with stereochemical fidelity?
Methodological Answer: The synthesis of this compound requires careful stereochemical control at the 3S and 4R positions. Key steps include:
- Chiral Induction : Use of chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to establish the (3S,4R) configuration.
- Protection/Deprotection : Temporary protection of the pyrrolidine nitrogen (e.g., benzyl groups) to prevent side reactions during carboxylation.
- Coupling Reactions : Suzuki-Miyaura cross-coupling for introducing the 4-fluorophenyl group, ensuring regioselectivity.
- Resolution : For the DL racemate, chiral chromatography or diastereomeric salt formation can separate enantiomers .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s stereochemistry?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement . Validate structural parameters (e.g., torsion angles) with software like PLATON .
- NMR Spectroscopy : Use NOESY/ROESY to confirm spatial proximity of benzyl and fluorophenyl groups. -NMR distinguishes electronic environments.
- Polarimetry : Measure specific rotation to compare with literature values for enantiopure analogs.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions of pyrrolidine ring puckering and experimental X-ray data?
Methodological Answer:
- Cremer-Pople Analysis : Calculate puckering parameters (amplitude , phase angle ) using atomic coordinates from X-ray data . Compare with DFT-optimized geometries.
- Validation : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, which may distort puckering measurements .
- Statistical Analysis : Apply Bland-Altman plots to quantify systematic differences between computational and experimental puckering values.
Q. What mechanistic insights guide the optimization of synthetic routes under varying reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF) may enhance fluorophenyl coupling efficiency .
- Kinetic Analysis : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., deprotection).
- Contingency for Byproducts : Fluorine’s electronegativity may lead to unexpected elimination; mitigate via low-temperature quenching .
Q. How does the pyrrolidine ring conformation influence the compound’s potential biological interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding with AMBER/CHARMM force fields. Compare puckered vs. planar conformers.
- Pharmacophore Mapping : Overlay X-ray structures of active analogs to identify critical spatial features (e.g., fluorophenyl orientation) .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinity changes due to ring distortion.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
